molecular formula C15H14N2O4 B14378622 Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate CAS No. 88116-40-9

Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate

Katalognummer: B14378622
CAS-Nummer: 88116-40-9
Molekulargewicht: 286.28 g/mol
InChI-Schlüssel: SBVICLRLKKRGDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate is an organic compound with the molecular formula C14H12N2O4. It is known for its unique structure, which includes a nitrophenyl group and a benzoate ester. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate typically involves the reaction of 2-nitrobenzylamine with methyl 2-aminobenzoate. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction. After the reaction is complete, the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alcohols and amines.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: Potential use in drug discovery and development due to its biological activity.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. The benzoate ester group can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate is unique due to its combination of a nitrophenyl group and a benzoate ester, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research in multiple scientific disciplines .

Eigenschaften

CAS-Nummer

88116-40-9

Molekularformel

C15H14N2O4

Molekulargewicht

286.28 g/mol

IUPAC-Name

methyl 2-[(2-nitrophenyl)methylamino]benzoate

InChI

InChI=1S/C15H14N2O4/c1-21-15(18)12-7-3-4-8-13(12)16-10-11-6-2-5-9-14(11)17(19)20/h2-9,16H,10H2,1H3

InChI-Schlüssel

SBVICLRLKKRGDD-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=CC=C1NCC2=CC=CC=C2[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.